SAR7334

Content Navigation

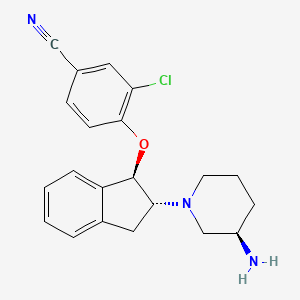

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

SAR7334 discovery and pharmacological characterization

Introduction to SAR7334 and TRPC Channels

This compound is a novel potent inhibitor targeting diacylglycerol (DAG)-sensitive TRPC cation channels, specifically TRPC6, TRPC3, and TRPC7 [1]. The rationale for its development stems from the association of TRPC6 channels with several pathologies, including:

- Focal segmental glomerulosclerosis [1]

- Pulmonary hypertension [1]

- Ischemia reperfusion-induced lung edema [1]

The primary goal of its discovery was to create a highly potent and bioavailable inhibitor to open new opportunities for investigating TRPC channel function in vivo and exploring their therapeutic potential [1].

Pharmacological Profile and Potency

The following table summarizes the key potency and selectivity data for this compound:

| Pharmacological Parameter | Target Channel & Result |

|---|---|

| Ca²⁺ Influx Inhibition (IC₅₀) | TRPC6: 9.5 nM / TRPC3: 282 nM / TRPC7: 226 nM [1] |

| Patch-Clamp Analysis (IC₅₀) | TRPC6-mediated currents: 7.9 nM [1] |

| Selectivity | Did not affect TRPC4 and TRPC5-mediated Ca²⁺ entry [1] |

| Functional Effect | Suppressed TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) in mice [1] |

Discovery and Experimental Workflow

The discovery of this compound followed a structured drug discovery pipeline. The diagram below outlines the key experimental stages and workflows involved in its characterization.

Diagram of the key experimental stages in the discovery and characterization of this compound [1].

Mechanism of Action and Functional Effects

This compound functions by directly inhibiting cation influx through TRPC6 channels. The experimental data confirmed that:

- It is a potent and selective inhibitor of DAG-sensitive TRPC channels (TRPC3, C6, C7) [1].

- The compound blocks TRPC6 currents effectively, as validated by patch-clamp experiments [1].

In functional studies using isolated perfused lungs from mice, this compound suppressed acute hypoxic pulmonary vasoconstriction (HPV), a process known to be TRPC6-dependent. This suggests its potential application in researching or treating pulmonary vascular conditions [1].

In Vivo and Pharmacokinetic Data

Initial pharmacokinetic studies indicated that this compound possesses suitable properties for chronic oral administration [1].

- In a short-term study on spontaneously hypertensive rats (SHR), this compound did not significantly change mean arterial pressure [1].

- This finding led researchers to conclude that TRPC6 channels are unlikely to play a major role in blood pressure regulation in this particular model of hypertension [1].

Conclusion and Research Implications

This compound is established as a novel, highly potent, and bioavailable inhibitor of TRPC6 channels. Its discovery confirms the role of these channels in hypoxic pulmonary vasoregulation while suggesting a limited role in systemic blood pressure regulation in certain hypertensive models [1]. This tool compound opens new avenues for probing TRPC channel function in vivo and exploring their relevance to human diseases [1].

References

Structural Mechanism of Action

The inhibitory mechanism of SAR7334 has been elucidated through high-resolution structural biology. Cryo-electron microscopy (cryo-EM) structures reveal that this compound binds to a specific site on the TRPC6 channel known as Inhibitor Binding Pocket A (IBP-A), which is located within the voltage-sensor-like domain (VSLD) [1] [2]. By binding to this pocket, this compound allosterically blocks the activating calcium-binding site (CBS3), preventing channel activation and subsequent cation influx [1].

The following diagram illustrates the inhibitory mechanism and key experimental findings for this compound.

Summary of this compound's mechanism of action and key experimental evidence.

Experimental Applications & Protocols

This compound is a validated tool compound used to probe TRPC6 function in diverse disease models. Key experimental findings and protocols from the literature are summarized below.

| Disease/Process Model | Key Experimental Finding | Reference |

|---|---|---|

| Oxidative Stress-induced Airway Inflammation | This compound (in vivo & in vitro) reduced ozone-induced inflammatory cell recruitment and cytokine (IL-6, IL-8) release in bronchial epithelium [3]. | [3] |

| Duchenne Muscular Dystrophy (Vascular Pathology) | Inhibited OAG-activated (TRPC3/6 agonist) Ca²⁺ influx in vascular smooth muscle cells from mdx mice, normalizing elevated [Ca²⁺]i [4]. | [4] |

| Exercise Pressor Reflex | In decerebrated rats, attenuated the blood pressure and sympathetic nerve response to muscle contraction, revealing TRPC6's role in mechanosensation [5]. | [5] |

Detailed Protocol for Calcium Influx Assay

The following is a standard protocol for assessing TRPC6 inhibition using intracellular calcium measurements, adapted from multiple studies [6] [3] [4].

- Cell Preparation: Use HEK293 cells or other relevant cell lines (e.g., human bronchial epithelial cells 16HBE) stably or transiently expressing human TRPC6.

- Cell Loading: Seed cells into multi-well plates. Load cells with a fluorescent Ca²⁺ indicator dye, such as Fluo-4 AM (2-5 µM), in standard extracellular solution for 30-60 minutes at 37°C.

- Compound Incubation: Incubate cells with This compound (e.g., at a range of concentrations from 1 nM to 1 µM) or vehicle control for 10 minutes prior to stimulation [6] [7].

- Channel Stimulation: Activate TRPC6 channels by adding a specific agonist. Common agonists include:

- Signal Measurement: Measure fluorescence changes (excitation ~494 nm, emission ~516 nm) in real-time using a fluorometer or FLIPR (Fluorescent Imaging Plate Reader) system. Calculate the peak fluorescence intensity relative to baseline (ΔF/F0).

- Data Analysis: Determine the percentage inhibition of Ca²⁺ influx at each concentration of this compound and calculate the IC₅₀ value.

Specificity Considerations & Key Insights

A critical consideration when using this compound is its selectivity relative to other ion channel inhibitors, particularly in mechanosensation studies.

- Overlapping Pharmacology with GsMTx-4: Research on the exercise pressor reflex shows that GsMTx-4, a peptide originally characterized as a Piezo channel inhibitor, also potently blocks TRPC6 channels [5].

- Experimental Design Implication: The inhibitory effects of GsMTx-4 in certain in vivo models may be mediated through TRPC6 inhibition rather than, or in addition to, Piezo blockade. This highlights the importance of using this compound to isolate TRPC6-specific effects [5].

Practical Research Use

For researchers planning experiments with this compound, here are some practical details.

- In Vitro Stock Solution: this compound is typically dissolved in DMSO at a high concentration (e.g., 10-100 mM) as a stock solution [7] [8].

- In Vivo Administration:

References

- 1. Structural mechanism of the agonist binding on human ... [nature.com]

- 2. 7DXG: Structure of this compound-bound TRPC6 at 2.9 angstrom [rcsb.org]

- 3. TRPC6-dependent Ca2+ signaling mediates airway ... [nature.com]

- 4. Contribution of TRPC Channels to Intracellular Ca2 ... [pmc.ncbi.nlm.nih.gov]

- 5. GsMTx‐4 inhibits the exercise pressor reflex and the muscle ... [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and pharmacological characterization of a novel ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | TRP Channel inhibitor | Mechanism [selleckchem.com]

- 8. This compound | TRPC6 Inhibitor [medchemexpress.com]

Mechanism and Selectivity of SAR7334

SAR7334 is a potent, orally bioavailable inhibitor that targets diacylglycerol (DAG)-sensitive TRPC channels. Its primary action is blocking the TRPC6 channel pore, as confirmed by cryo-EM studies showing it binds within the central ion-conducting pore of human TRPC6 [1].

The table below summarizes its inhibitory potency (IC50) against different TRPC channels:

| Channel Type | Inhibition IC50 | Notes |

|---|---|---|

| TRPC6 | 7.9 - 9.5 nM [2] [3] [4] | Primary target; highly potent block of currents and Ca²⁺ influx. |

| TRPC7 | 226 nM [2] [3] [4] | Significant, but much weaker than for TRPC6. |

| TRPC3 | 282 nM [2] [3] [4] | Significant, but much weaker than for TRPC6. |

| TRPC4 | Not affected [2] [3] [4] | Demonstrates selectivity within the TRPC family. |

| TRPC5 | Not affected [2] [3] [4] | Demonstrates selectivity within the TRPC family. |

This compound exhibits high specificity for the TRPC3/6/7 subfamily and does not significantly affect the activity of the closely related TRPC4 and TRPC5 channels [2] [4]. This selectivity profile makes it a valuable tool for dissecting the specific roles of TRPC6 in complex biological systems.

Cellular and In Vivo Experimental Evidence

In Vitro Cellular Effects In cellular models, this compound effectively inhibits Ca²⁺ influx triggered by various stimuli:

- It blocks Ca²⁺ entry mediated by TRPC6, TRPC3, and TRPC7 in recombinant HEK293 and CHO cells [2] [4] [5].

- In human podocytes (kidney cells), 1 μM this compound significantly blocks angiotensin II-evoked calcium influx [5] [6].

- In human bronchial epithelial cells (16HBE), this compound pretreatment markedly attenuates the release of pro-inflammatory cytokines (IL-6 and IL-8) induced by ozone (O₃) or hydrogen peroxide (H₂O₂) [7] [8]. This effect is achieved by inhibiting the TRPC6-dependent Ca²⁺ cascade that leads to activation of the ERK pathway [7] [8].

In Vivo Pharmacological Effects Evidence from animal models demonstrates the therapeutic potential of this compound:

- In isolated, perfused mouse lungs, this compound suppresses acute hypoxic pulmonary vasoconstriction (HPV), a process known to be TRPC6-dependent [2] [4].

- Pharmacokinetic studies show that this compound is suitable for chronic oral administration [2] [4].

- In an initial short-term study on spontaneously hypertensive rats (SHR), a single 10 mg/kg oral dose of this compound did not change mean arterial pressure, suggesting that TRPC6 channels may not play a major role in baseline blood pressure regulation in this model [2] [4].

Key Experimental Protocols

The primary assays used to characterize this compound are detailed below, which can serve as a reference for designing your own experiments.

1. Intracellular Calcium Measurement (FLIPR) [4] [6] This method measures Ca²⁺ influx into cells in response to channel activation.

- Cell Preparation: Use cells stably expressing the TRPC channel of interest (e.g., TRPC6-HEK cells). Grow cells on black poly-D-lysine-coated 96-well plates.

- Dye Loading: Wash cells with standard extracellular solution. Stain with a dye solution containing 2 μM Fluo-4 AM and 0.02% pluronic F127 for 30 minutes at room temperature.

- Compound Incubation: Incubate cells with this compound or vehicle for 10 minutes.

- Channel Activation & Measurement: Elicit Ca²⁺ entry by applying the diacylglycerol analog OAG (1-oleoyl-2-acetyl-sn-glycerol). Measure fluorescence in real-time using a fluorometric imaging plate reader (FLIPR). Calculate inhibition based on the area under the curve (AUC) of the fluorescence signal.

2. Whole-Cell Patch-Clamp Electrophysiology [2] [4] This technique directly measures ion currents through the TRPC6 channel.

- Cell Preparation: Use a cell line expressing TRPC6 (e.g., inducible HEK293 cells).

- Electrophysiology: Establish the whole-cell patch-clamp configuration. To activate TRPC6 channels, include 1-oleoyl-2-acetyl-sn-glycerol (OAG) in the pipette solution.

- Compound Application: Apply this compound extracellularly. Measure the reduction in TRPC6-mediated currents to determine the IC50 value.

3. Isolated Perfused Mouse Lung Model [4] [6] This ex vivo model assesses the role of TRPC6 in pulmonary vascular function.

- Lung Preparation: Explain lungs from mice (e.g., C57/BL6N) during deep anesthesia. Artificially ventilate and perfuse with blood-free Krebs-Henseleit buffer at a constant flow.

- Hypoxic Challenge: Induce acute hypoxic pulmonary vasoconstriction (HPV) by alternating ventilation between normoxic (21% O₂) and hypoxic (1% O₂) gas mixtures.

- Compound Application: Add this compound cumulatively to the recirculating perfusate. Measure the increase in pulmonary arterial pressure during each hypoxic period. The strength of HPV is referenced to a control hypoxic maneuver before compound application.

This compound in Oxidative Stress-Induced Airway Inflammation

Research has detailed a specific signaling pathway in airway inflammation where this compound proves effective. The diagram below summarizes this pathway and the points of intervention by this compound.

Oxidative stress increases TRPC6 expression and channel activity, leading to calcium-dependent ERK pathway activation and inflammation. This compound inhibits this pathway by blocking TRPC6-mediated calcium influx [7] [8].

In this model:

- Oxidative stress from ozone or H₂O₂ enhances TRPC6 protein expression and channel activity [7] [8].

- This leads to a TRPC6-dependent increase in intracellular Ca²⁺ concentration [7] [8].

- The elevated Ca²⁺ triggers the phosphorylation and activation of the ERK signaling pathway, but not p38 or JNK pathways [7] [8].

- This cascade ultimately results in the release of pro-inflammatory cytokines like IL-6 and IL-8 [7] [8].

- This compound pretreatment protects against inflammation by blocking the critical Ca²⁺ influx step, thereby preventing ERK activation and cytokine production [7] [8].

References

- 1. Structural mechanism of human TRPC3 and TRPC6 ... [sciencedirect.com]

- 2. Discovery and pharmacological characterization of a novel ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | TRP Channel inhibitor | Mechanism [selleckchem.com]

- 4. Discovery and pharmacological characterization of a novel ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound | TRPC6 Inhibitor [medchemexpress.com]

- 6. | TRPC6 inhibitor | CAS# 1333210-07-3 | InvivoChem SAR 7334 [invivochem.com]

- 7. TRPC6-dependent Ca 2+ signaling mediates airway ... [pubmed.ncbi.nlm.nih.gov]

- 8. TRPC6-dependent Ca2+ signaling mediates airway ... [nature.com]

SAR7334: Core Pharmacological Profile

The table below summarizes the key characteristics of SAR7334 as a TRPC6 inhibitor.

| Property | Description |

|---|---|

| Mechanism of Action | Potent inhibitor of diacylglycerol (DAG)-sensitive TRPC cation channels [1] [2]. |

| Primary Target (IC₅₀) | TRPC6 (IC₅₀ = 7.9 - 9.5 nM) [3] [1] [2]. |

| Selectivity Profile | Also inhibits TRPC3 (IC₅₀ = 282 nM) and TRPC7 (IC₅₀ = 226 nM). No significant activity on TRPC4 or TRPC5 [1] [2] [4]. |

| Key Pharmacological Advantage | High oral bioavailability, suitable for chronic oral administration in animal studies [1] [2] [4]. |

Detailed Experimental Protocols

The foundational studies for this compound provide clear methodological details for key in vitro and in vivo experiments.

In Vitro Characterization

The following workflow outlines the key steps for characterizing TRPC6 inhibition in a cellular model, based on methods from the seminal publication [1] [2].

Key experimental details for in vitro characterization:

- Cell Lines: Stable HEK (Human Embryonic Kidney) cell lines expressing recombinant human TRPC6 under a tetracycline-inducible promoter are used [1] [2].

- Calcium Assay: Cells are loaded with Fluo-4 AM, a fluorescent calcium indicator. After incubation with this compound or vehicle, calcium influx is triggered (e.g., by the TRPC6 activator OAG). Activity is measured using a fluorometric imaging plate reader (FLIPR). IC₅₀ is calculated from the concentration-dependent inhibition of the calcium signal [1] [2].

- Patch-Clamp Validation: For electrophysiological confirmation, whole-cell patch-clamp is performed on transfected cells. TRPC6 currents are evoked (e.g., by OAG or carbachol), and the concentration-dependent block by this compound is measured to determine the IC₅₀ [1] [2].

In Vivo Application

The diagram below illustrates a typical in vivo experiment to assess the therapeutic effect of this compound in a disease model.

Key experimental details for in vivo studies:

- Formulation: For oral administration, this compound can be prepared as a clear solution in a vehicle of 5% DMSO, 95% corn oil [3].

- Dosing Regimen: A common effective dose used in mouse studies is 10 mg/kg, administered via oral gavage [3] [1]. Treatment can be initiated early (e.g., from postnatal day 3) and continued chronically to assess long-term efficacy [5].

- Endpoint Analyses: These typically include survival tracking, functional tests (e.g., open-field mobility, grip strength), and tissue analyses (e.g., histology for fibrosis, RNA sequencing for transcriptomic changes) [5].

Research Applications & Efficacy

This compound has shown therapeutic potential in diverse preclinical disease models, summarized in the table below.

| Disease Area | Model / Finding | Key Outcome of this compound Treatment |

|---|---|---|

| Pulmonary Disease | Ozone-induced airway inflammation in mice [6] | Reduced inflammatory cell recruitment, and lower levels of IL-6, IL-8, and TNF-α in bronchoalveolar lavage fluid. |

| Muscular Dystrophy | DMD mouse model (mdx/utrn-/-) [5] | Prolonged survival, improved skeletal and cardiac muscle function, and reduced bone deformities. |

| Renal Fibrosis | Unilateral ureteral obstruction in mice [7] | Genetic deletion of TRPC6 was protective; pharmacological inhibition is a promising target. |

Critical Considerations for Researchers

- Research-Use Only: this compound is strictly labeled "for research use only" and is not for human diagnostic or therapeutic use [3] [4].

- Selectivity Limitation: While highly potent for TRPC6, researchers should account for its activity on the closely related TRPC3 and TRPC7 channels when interpreting results, especially at higher concentrations [1] [2].

- Solubility & Storage: The compound has good solubility in DMSO and ethanol but is insoluble in water. It is recommended to store the powder at -20°C [3].

References

- 1. Discovery and pharmacological characterization of a novel ... [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and pharmacological characterization of a novel ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | TRP Channel inhibitor | Mechanism [selleckchem.com]

- 4. SAR 7334 | TRPC Channels [tocris.com]

- 5. Pharmacological TRPC6 inhibition improves survival and ... [pmc.ncbi.nlm.nih.gov]

- 6. TRPC6-dependent Ca2+ signaling mediates airway ... [nature.com]

- 7. Inhibition of TRPC6 channels ameliorates renal fibrosis ... [sciencedirect.com]

SAR7334 structure activity relationship

Introduction to SAR7334

This compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, which is a calcium-permeable ion channel [1] [2] [3]. It was developed to investigate the role of TRPC6 in various pathologies, such as focal segmental glomerulosclerosis, pulmonary hypertension, and lung edema [1] [4]. Its key advantage over earlier inhibitors is its high potency and good oral bioavailability, making it suitable for chronic in vivo studies [1].

Quantitative Pharmacological Profile

The table below summarizes the key activity data for this compound against different TRPC channels.

| Target | Assay Type | IC₅₀ Value | Description |

|---|---|---|---|

| TRPC6 | Patch-clamp | 7.9 nM | Inhibition of TRPC6-induced current [1] [2] [3]. |

| TRPC6 | Ca²⁺ Influx (FLIPR) | 9.5 nM | Reduction in OAG-induced calcium influx [1] [3]. |

| TRPC3 | Ca²⁺ Influx (FLIPR) | 282 nM | Reduction in OAG-induced calcium influx in CHO cells [1] [3]. |

| TRPC7 | Ca²⁺ Influx (FLIPR) | 226 nM | Reduction in OAG-induced calcium influx in HEK293 cells [1] [3]. |

Key Findings on Selectivity:

- This compound is highly selective for TRPC6 over the closely related channels TRPC3 and TRPC7 [1].

- It shows no effect on TRPC4 and TRPC5-mediated calcium entry, even at high concentrations, confirming its specificity within the TRPC subfamily [1].

Experimental Protocols from Key Studies

The efficacy of this compound has been validated in both cellular and animal models. Here are the methodologies from cited research.

In Vitro Cellular Assays

- Cell Lines Used: Tetracycline-inducible HEK293 cells expressing recombinant hTRPC6 or hTRPC7; CHO cells expressing hTRPC3 [1].

- Calcium Influx Measurement (FLIPR assay):

- Procedure: Cells are loaded with a fluorescent calcium indicator (e.g., Fluo-4/AM). After incubation with this compound or vehicle for 10 minutes, channel activity is stimulated with an agonist like OAG (1-oleoyl-2-acetyl-sn-glycerol). The fluorescence signal is measured using a Fluorometric Imaging Plate Reader (FLIPR) to quantify calcium influx [1].

- Whole-Cell Patch-Clamp Electrophysiology:

- Procedure: This technique directly measures ion currents through the TRPC6 channel in the cell membrane. Cells are held at a specific potential, and TRPC6 currents are activated. Increasing concentrations of this compound are applied to determine the degree of current blockade [1].

In Vivo Animal Studies

- Model for Acute Hypoxic Pulmonary Vasoconstriction (HPV):

- Procedure: Isolated perfused lungs from mice are used. This compound is administered, and the pulmonary vasoconstrictive response to hypoxia is measured, demonstrating its ability to suppress TRPC6-dependent pulmonary responses [1].

- Pharmacokinetics and Blood Pressure Study:

- Animal Model: Spontaneously hypertensive rats (SHR) [1] [5].

- Dosing: 10 mg/kg, administered orally (by gavage) [1] [5].

- Key Result: this compound was bioavailable after oral administration but did not change mean arterial pressure in this model, suggesting TRPC6 may not play a major role in systemic blood pressure regulation in this context [1].

Mechanism of Action and Therapeutic Applications

This compound blocks TRPC6 channels, which are non-selective cation channels that allow calcium entry into cells [2]. This calcium signaling is involved in various disease pathways.

The diagram below illustrates the role of TRPC6 in a key pathway and how this compound intervenes, based on a study of airway inflammation [6] [7].

Diagram of the TRPC6-mediated oxidative stress pathway and this compound inhibition.

This mechanism is supported by findings that both TRPC6-knockout mice and mice pretreated with this compound were protected from ozone-induced airway inflammation [6] [7].

Formulation and Handling Data

For laboratory research, the following information is provided by chemical suppliers:

- Solubility: ≥ 74 mg/mL in DMSO (approx. 201 mM); insoluble in water [2] [3].

- Recommended Storage: -20°C powder form; 1 year in solvent at -20°C [2] [3].

- In Vivo Formulation (Example): A clear solution can be prepared using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O to achieve a concentration of 3.75 mg/mL [2].

References

- 1. Discovery and pharmacological characterization of a novel ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | TRP Channel inhibitor | Mechanism [selleckchem.com]

- 3. This compound | TRPC6 Inhibitor [medchemexpress.com]

- 4. Discovery and pharmacological characterization of a novel ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | TRPC6 Inhibitor [medchemexpress.com]

- 6. TRPC6-dependent Ca 2+ signaling mediates airway ... [pubmed.ncbi.nlm.nih.gov]

- 7. TRPC6-dependent Ca2+ signaling mediates airway ... [nature.com]

Pharmacological Characterization of SAR7334

The table below summarizes the key quantitative data on SAR7334's activity against different TRPC channels.

| Channel | Assay Type | IC₅₀ Value | Description |

|---|---|---|---|

| TRPC6 | Ca²⁺ Influx | 9.5 nM | Inhibition of OAG-induced calcium influx [1] [2] [3] |

| TRPC6 | Patch-Clamp | 7.9 nM | Suppression of TRPC6-mediated current [1] [2] [4] |

| TRPC3 | Ca²⁺ Influx | 282 nM | Inhibition of OAG-induced calcium influx [1] [2] [3] |

| TRPC7 | Ca²⁺ Influx | 226 nM | Inhibition of OAG-induced calcium influx [1] [2] [3] |

Key Findings:

- High Potency for TRPC6: this compound is a highly potent and specific inhibitor of TRPC6, with significantly less potency against the closely related channels TRPC3 and TRPC7 [1] [5].

- Selectivity: It exhibits no significant activity at TRPC4 and TRPC5 channels, providing a useful tool to distinguish between TRPC subfamilies [1] [3].

Experimental Protocols for Key Assays

The discovery of this compound involved several key experiments to establish its potency and mechanism of action.

Intracellular Calcium Measurement

This fluorometric assay was used to determine the IC₅₀ values for Ca²⁺ influx inhibition [2].

- Cell Preparation: Cells expressing specific TRPC channels were grown in black 96-well plates and stained with Fluo-4 AM, a fluorescent calcium indicator dye [2].

- Compound Incubation: Cells were incubated with different concentrations of this compound or a vehicle control for 10 minutes [2].

- Channel Activation & Measurement: TRPC3/6/7 channels were activated by applying 1-oleoyl-2-acetyl-sn-glycerol (OAG), a diacylglycerol analog. Calcium influx was measured using a fluorometric imaging plate reader (FLIPR) [2].

- Data Analysis: The area under the curve (AUC) of the fluorescence signal over time was calculated and used as a measure of calcium influx for determining the percentage of inhibition [2].

Whole-Cell Patch-Clamp Recording

This electrophysiology technique directly confirmed the blockade of the TRPC6 ion channel current [1] [2].

- Cell Preparation: A single cell expressing TRPC6 is placed in a recording chamber [2].

- Electrical Access: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane within the pipette is ruptured to achieve electrical and physical access to the cell's interior [2].

- Current Recording: The voltage across the cell membrane is clamped at a specific holding potential. TRPC6 currents are activated, typically by OAG, and the resulting ionic current flowing into the cell is measured [2].

- Drug Application: Increasing concentrations of this compound are applied to the cell, and the corresponding reduction in the TRPC6-mediated current is recorded. The IC₅₀ is calculated from this dose-response data [2].

In Vivo Hypoxic Pulmonary Vasoconstriction (HPV) Model

This experiment demonstrated the functional effect of this compound in an isolated organ system [2] [3].

- Lung Isolation: Mouse lungs are explanted and artificially ventilated with normoxic and hypoxic gas mixtures while being perfused with a blood-free solution at a constant flow rate [2].

- Pressure Monitoring: The pressure in the pulmonary artery is continuously measured, which directly reflects changes in pulmonary vascular tone [2].

- Hypoxic Challenge & Drug Intervention: A sequence of repetitive hypoxic ventilation maneuvers induces acute HPV. This compound is added to the perfusate, and its inhibitory effect is quantified by the reduction in the hypoxic pressure response compared to the baseline [2].

TRPC6 Activation and Inhibition Pathway

The following diagram illustrates the signaling pathway through which TRPC6 is activated and how this compound exerts its inhibitory effect, based on experimental contexts [1] [6].

Therapeutic Potential and Research Applications

Research with this compound has highlighted the role of TRPC6 channels in specific pathologies, suggesting several therapeutic avenues.

- Focal Segmental Glomerulosclerosis (FSGS): TRPC6 gain-of-function mutations cause prolonged channel activity leading to podocyte damage and kidney disease [7]. This compound significantly inhibits angiotensin II-evoked calcium influx in podocytes, protecting against damage [2].

- Cardiovascular Research: this compound suppresses acute hypoxic pulmonary vasoconstriction (HPV) in mice, indicating TRPC6's role in pulmonary vascular regulation [1] [5]. It did not affect mean arterial pressure in spontaneously hypertensive rats, suggesting TRPC6 may not be a primary regulator of systemic blood pressure [1].

- Neuromuscular Physiology: Recent studies use this compound to investigate the exercise pressor reflex, showing TRPC6 channels play a key role in evoking this blood pressure response [8].

References

- 1. and pharmacological characterization of a novel potent... Discovery [pubmed.ncbi.nlm.nih.gov]

- 2. | TRPC6 inhibitor | CAS# 1333210-07-3 | InvivoChem SAR 7334 [invivochem.com]

- 3. tocris.com/products/ sar - 7334 _5831 [tocris.com]

- 4. (TRCP6-IN-1) | CAS 1333210-07-3 | AbMole BioScience SAR 7334 [abmole.com]

- 5. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights... [synapse.patsnap.com]

- 6. Journal of Cardiovascular Pharmacology [journals.lww.com]

- 7. Delayed inactivation of TRPC6 as a determinative ... [sciencedirect.com]

- 8. GsMTx‐4 inhibits the exercise pressor reflex and the muscle ... [pmc.ncbi.nlm.nih.gov]

Quantitative Pharmacological Data

The table below summarizes the key quantitative data that defines the potency and selectivity profile of SAR7334.

| Assay Type | Target | IC₅₀ / Value | Experimental System | Description |

|---|---|---|---|---|

| Calcium Influx [1] [2] [3] | TRPC6 | 9.5 nM | HEK293 cells | Inhibition of OAG-induced Ca²⁺ influx |

| TRPC3 | 282 nM | CHO cells | Inhibition of OAG-induced Ca²⁺ influx | |

| TRPC7 | 226 nM | HEK293 cells | Inhibition of OAG-induced Ca²⁺ influx | |

| Patch-Clamp [1] [2] [3] | TRPC6 | 7.9 nM | HEK293 cells | Block of TRPC6-mediated currents |

| In Vivo Efficacy [1] [2] | - | 10 mg/kg (p.o.) | Mouse isolated perfused lung | Suppression of acute hypoxic pulmonary vasoconstriction (HPV) |

Experimental Protocols

For reliable and reproducible results, it is critical to follow established experimental methodologies. Below are detailed protocols for key assays used to characterize this compound.

Cell-Based Calcium Influx Assay

This FLIPR (Fluorometric Imaging Plate Reader) assay measures the inhibition of receptor- or DAG-induced calcium entry [1] [3].

- Cell Preparation: Use HEK293 or CHO cells stably expressing human TRPC6, TRPC3, or TRPC7. Culture cells in black-walled, clear-bottom 96-well plates until they reach confluency.

- Dye Loading: Load cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (4 µM), in assay buffer for 1 hour at 37°C [3].

- Compound Incubation: After dye loading, incubate cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 10 minutes at room temperature [1] [3].

- Channel Activation & Measurement: Activate TRPC channels by adding the DAG-homologue 1-oleoyl-2-acetyl-sn-glycerol (OAG) (e.g., 100 µM). Immediately measure calcium-dependent fluorescence using a FLIPR system (Excitation: 494 nm, Emission: 516 nm) [1].

- Data Analysis: Calculate the percentage inhibition of the OAG-induced calcium signal at each concentration of this compound. Plot dose-response curves to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides direct measurement of ion channel current blockade [1] [3].

- Cell Preparation: Use HEK293 cells expressing human TRPC6. Plate cells on glass coverslips.

- Electrophysiology Setup: Transfer a coverslip to a recording chamber continuously perfused with standard extracellular solution. Use borosilicate glass electrodes to establish a whole-cell configuration.

- Current Recording: Hold the cell membrane potential at -60 mV. To activate TRPC6 currents, apply OAG (100 µM) via the perfusate or through a pipette.

- Drug Application: Once a stable OAG-induced current is established, apply this compound cumulatively (e.g., 1 nM to 1 µM) to the perfusate. Monitor the reduction in current amplitude for each concentration.

- Data Analysis: Normalize the current amplitude to the pre-drug level. Plot the normalized current against the logarithm of the this compound concentration to determine the IC₅₀ for channel blockade.

In Vivo Model of Hypoxic Pulmonary Vasoconstriction (HPV)

This ex vivo model demonstrates the functional efficacy of this compound [1] [2].

- Isolated Lung Preparation: Use mice euthanized with an overdose of anesthesia. Isect the heart-lung block and perfuse the lungs via the pulmonary artery with a physiological salt solution in a constant-flow manner.

- Pressure Measurement: Continuously monitor the pulmonary arterial pressure (PAP).

- Hypoxic Challenge & Drug Testing: Ventilate the lungs with a normoxic gas mixture (21% O₂, 5% CO₂, balance N₂) to establish a baseline. Then, switch to a hypoxic gas mixture (1% O₂, 5% CO₂, balance N₂) for a few minutes to induce HPV, observed as an increase in PAP. After a washout period, administer this compound (e.g., 10 mg/kg, orally) to the animal or add it to the perfusate. Repeat the hypoxic challenge to assess the degree of inhibition of the pressure increase.

Signaling Pathway & Experimental Workflow

The following diagram illustrates the mechanistic role of this compound in the DAG-sensitive TRPC channel pathway and a generalized experimental workflow for its characterization.

This diagram outlines the core signaling pathway where this compound acts: receptor-mediated phospholipase C (PLC) activation produces DAG, which directly activates TRPC3/C6/C7 channels, leading to calcium influx and subsequent cellular responses. This compound specifically blocks this channel activation.

Formulation & Pharmacokinetics

- In Vitro Formulation: this compound is highly soluble in DMSO (up to 100 mM) and can also be dissolved in water (for the hydrochloride salt) [2] [4]. For cell-based assays, a common approach is to prepare a high-concentration stock in DMSO and then dilute it thousands of times in the aqueous assay buffer [2].

- In Vivo Dosing: this compound has demonstrated good oral bioavailability in animal models. A dose of 10 mg/kg (administered orally) was effective in suppressing hypoxic pulmonary vasoconstriction in mice without significantly altering mean arterial pressure in spontaneously hypertensive rats over a short term [1] [2] [5].

References

- 1. Discovery and pharmacological characterization of a novel ... [pubmed.ncbi.nlm.nih.gov]

- 2. SAR 7334 | TRPC Channels [tocris.com]

- 3. This compound | TRPC6 Inhibitor [medchemexpress.com]

- 4. SAR 7334 | TRPC Channel Blockers [rndsystems.com]

- 5. This compound | TRP Channel inhibitor | Mechanism [selleckchem.com]

SAR7334 biological activity overview

Mechanism of Action and Selectivity

SAR7334 functions as a potent, drug-like inhibitor of diacylglycerol (DAG)-sensitive TRPC channels [1] [2].

- Target and Pathway: TRPC6 is a calcium-permeable, non-selective cation channel activated by receptors coupled to phospholipase C (PLC). PLC activation generates DAG, which directly gates the channel, leading to Ca²⁺ entry [3] [1]. This Ca²⁺ signal acts as a key secondary messenger.

- Inhibition Profile: this compound demonstrates high specificity for the TRPC3/6/7 subfamily. The following diagram illustrates its mechanism and selectivity based on calcium influx assays.

Detailed Experimental Data and Protocols

The characterization of this compound involved several key experiments to establish its potency and specificity.

In Vitro Characterization

The primary data for this compound's activity comes from cellular assays measuring calcium influx and ion currents [1] [2]. The table below consolidates the key quantitative findings.

| Assay Type | Channel | IC₅₀ / Result | Experimental Details |

|---|---|---|---|

| Ca²⁺ Influx (FLIPR) | TRPC6 | 9.5 nM | HEK293 cells; OAG-induced Ca²⁺ influx; 10 min pre-incubation [1] [2] [4] |

| TRPC3 | 282 nM | CHO cells; OAG-induced Ca²⁺ influx; 10 min pre-incubation [1] [2] [4] | |

| TRPC7 | 226 nM | HEK293 cells; OAG-induced Ca²⁺ influx; 10 min pre-incubation [1] [2] [4] | |

| TRPC4/C5 | No activity (≤1 µM) | Ca²⁺ entry not affected [1] [2] | |

| Patch-Clamp | TRPC6 | 7.9 nM (Currents) | HEK293 cells; direct measurement of TRPC6 ion currents [2] [5] [4] |

| Secondary Assay | Store-Operated Ca²⁺ Entry (SOCE) | Negligible effect (1 µM) | Confirms selectivity over SOCE pathway [6] [4] |

In Vivo Efficacy and Models

This compound has demonstrated therapeutic potential in preclinical disease models, primarily related to pulmonary function and inflammation.

- Hypoxic Pulmonary Vasoconstriction (HPV): In isolated, perfused lungs from mice, this compound (10 mg/kg, administered orally) suppressed acute HPV, a TRPC6-dependent process [1] [2].

- Airway Inflammation: A study showed that pre-treatment with this compound protected mice from ozone-induced airway inflammation. Treated mice exhibited significantly reduced recruitment of inflammatory cells and lower levels of cytokines like IL-6 and IL-8 in bronchoalveolar lavage fluid [7].

- Blood Pressure: In an initial short-term study, this compound did not change the mean arterial pressure in spontaneously hypertensive rats (SHR), suggesting it may not play a major role in systemic BP regulation in this model [1] [2].

Experimental Workflow for Key Assays

For researchers looking to replicate or adapt these studies, the core methodologies for the primary assays are outlined below.

Calcium Influx Assay (FLIPR)

This workflow measures the inhibition of receptor- or agonist-induced calcium influx.

Whole-Cell Patch-Clamp Electrophysiology

This method provides a direct, functional measure of ion channel current blockade.

- Cell Line: TRPC6-HEK293 cells [1] [5].

- Protocol: Cells are rinsed and incubated with this compound or vehicle for 10 minutes before recording. The compound is also included in the recording pipette solution to ensure consistent effect [1].

- Data Analysis: TRPC6 currents are evoked, and the half-maximal inhibitory concentration (IC₅₀) is calculated from the concentration-dependent reduction in current amplitude [1] [2].

References

- 1. Discovery and pharmacological characterization of a novel ... [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and pharmacological characterization of a novel ... [pubmed.ncbi.nlm.nih.gov]

- 3. Journal of Cardiovascular Pharmacology [journals.lww.com]

- 4. This compound | TRPC6 Inhibitor [medchemexpress.com]

- 5. This compound | TRP Channel inhibitor | Mechanism [selleckchem.com]

- 6. | CAS#:1333207-63-8 | Chemsrc SAR 7334 [chemsrc.com]

- 7. TRPC6-dependent Ca2+ signaling mediates airway ... [nature.com]

TRPC6 channel function and physiology

TRPC6 Channel Fundamentals

The Transient Receptor Potential Canonical 6 (TRPC6) channel is a non-selective cation channel, permeable to calcium (Ca²⁺) and sodium (Na⁺) ions. Its activity is intricately regulated by various cellular signals and it is expressed in numerous tissues, including the brain, kidney, lung, heart, and vascular smooth muscle. [1] [2] [3]

The table below summarizes the core biophysical and regulatory properties of the TRPC6 channel.

| Property | Description |

|---|---|

| Channel Type | Non-selective cation channel [1] [3] |

| Ion Permeability | Permeable to Ca²⁺, Na⁺, K⁺, and even heavy metals like Zn²⁺ [1] [2] [4] |

| Ca²⁺/Na⁺ Permeability (PCa/PNa) | ~5:1 to 6:1, indicating a moderate preference for Ca²⁺ over Na⁺ [1] [3] |

| Primary Activators | Diacylglycerol (DAG) - a lipid second messenger generated by Phospholipase C (PLC) pathway [1] [3]. Also activated by reactive oxygen species (e.g., H₂O₂) and certain chemical agonists [5] [6]. |

| Key Regulatory Mechanisms | Tyrosine or serine/threonine phosphorylation; trafficking to the plasma membrane; modulation by phosphoinositides [3] [5]. |

Physiological Roles & Pathological Significance

TRPC6 is a critical player in normal bodily functions, and its dysregulation is implicated in a wide spectrum of diseases. [2]

The following table outlines its tissue-specific functions and associated pathologies.

| Organ/Tissue | Physiological Role | Pathological Relevance & Mechanisms |

|---|

| Kidney (Podocytes) | Mechanosensation; helps maintain glomerular filtration barrier by opposing capillary wall distension [1] [2]. | Focal Segmental Glomerulosclerosis (FSGS): Gain-of-function mutations and angiotensin II-induced overexpression lead to excessive Ca²⁺ influx, podocyte injury, and proteinuria [2]. Diabetic Kidney Disease (DKD): Upregulated TRPC6 expression contributes to podocyte damage and albuminuria [2]. | | Nervous System | Promotes neuron survival, synaptic plasticity, spine formation, and axon guidance via BDNF and Ca²⁺ signaling [1] [2]. | Alzheimer's Disease: Reduced TRPC6 expression may contribute to pathology; TRPC6 activation can inhibit amyloid-β production [2]. Autism Spectrum Disorder (ASD): A de novo translocation disrupting TRPC6 was identified in an ASD case; TRPC6 agonists can rescue neuronal deficits in models [4]. | | Lungs | Not fully defined in healthy state. | Airway Inflammation: Oxidative stress (O₃, H₂O₂) upregulates TRPC6, leading to Ca²⁺-dependent ERK pathway activation and cytokine release (IL-6, IL-8) [6]. Pulmonary Hypertension & Fibrosis: Associated with increased TRPC6 expression and activity [2] [6]. | | Cardiovascular System | In vascular smooth muscle, TRPC6-mediated Na⁺/Ca²⁺ influx causes depolarization and contraction, contributing to myogenic tone and blood flow autoregulation [1] [3]. | Implicated in pathological vasoconstriction and cardiac hypertrophy [1] [2]. | | Cancer | Not a normal physiological function. | Tumor Growth & Invasion: Overexpressed in several cancers (e.g., cervical, glioblastoma). Promotes cancer cell proliferation, migration, and invasiveness [2] [7]. |

Signaling Pathways and Experimental Analysis

Key Signaling Pathways

TRPC6 acts as a hub, integrating signals from various stimuli to influence cellular function. Two well-characterized pathways are its response to mechanical force in the kidney and to oxidative stress in the lungs.

This diagram illustrates two key TRPC6-activated pathways: mechanosensation in podocytes and oxidative stress response in airway cells. [1] [6]

Experimental Protocols & Pharmacological Tools

Studying TRPC6 requires a combination of genetic, pharmacological, and advanced biophysical techniques.

1. In Vitro Cellular Models

- Heterologous Expression Systems: Use HEK293 or A7r5 cells transfected with TRPC6 for foundational studies. [5]

- Endogenous Expression Models:

2. Key Methodologies

- Calcium Imaging: Measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) using fluorescent dyes (e.g., Fluo-4 AM) in response to stimuli (H₂O₂, O₃) or agonists. Extracellular Ca²⁺ chelators (e.g., EGTA) can differentiate between store release and Ca²⁺ entry. [6]

- Electrophysiology: Use whole-cell patch-clamp to record TRPC6-mediated currents. This is crucial for defining biophysical properties and channel pharmacology. [5] [9]

- Gene Silencing/Knockout: Use TRPC6-specific shRNA or siRNA to knock down expression, or CRISPR/Cas9 to generate knockout cells/animals, to confirm the specific role of TRPC6 in a process. [6]

- Photopharmacology: A cutting-edge technique using photoswitchable agonists (e.g., OptoBI-1). It allows for ultra-precise, light-controlled activation of TRPC6 with high spatiotemporal resolution, ideal for studying kinetics and localized signaling in nanodomains. [8] [9]

3. Pharmacological Modulators

- Agonists: Hyperforin (from St. John's Wort), GSK1702934A, and novel benzoic-acid-based compounds (e.g., BT11). [1] [4]

- Antagonists: SAR7334, BI-749327, and Larixyl Acetate (LA). [2] [6]

Drug Development Perspectives

TRPC6 is a promising therapeutic target for multiple conditions. The main strategies involve developing potent and selective antagonists to curb its overactivity in kidney disease, pulmonary disorders, and cancer. [2] Conversely, agonist-based therapy may be beneficial in neurological conditions like Alzheimer's disease and ASD. [2] [4] Advanced techniques like structure-guided drug design are being used to develop novel ligands with improved efficacy and selectivity. [4]

References

- 1. - Wikipedia TRPC 6 [en.wikipedia.org]

- 2. Transient Receptor Potential Canonical 6 (TRPC6) Channel in ... [pmc.ncbi.nlm.nih.gov]

- 3. : TRPC and pathophysiological relevance 6 physiological function [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 ... [pmc.ncbi.nlm.nih.gov]

- 5. Canonical Transient Receptor Potential 6 (TRPC6), a ... [sciencedirect.com]

- 6. TRPC6-dependent Ca2+ signaling mediates airway ... [nature.com]

- 7. Expression of transient receptor potential channel 6 in ... [pmc.ncbi.nlm.nih.gov]

- 8. Photopharmacology reveals high-specificity linkage of Ca ... [frontiersin.org]

- 9. Photoswitchable TRPC6 channel activators evoke distinct ... [sciencedirect.com]

Comprehensive Technical Guide: Diacylglycerol-Sensitive TRPC Channels - Mechanisms, Methodologies, and Therapeutic Targeting

Introduction to TRPC Channels and DAG Sensitivity

The Transient Receptor Potential Canonical (TRPC) channel family represents a crucial group of non-selective cation channels that play diverse roles in cellular signaling and physiological regulation. These channels are ubiquitously expressed in mammalian cells and function as multidimensional signaling complexes that integrate various extracellular and intracellular signals. TRPC channels are particularly notable for their sensitivity to phospholipase C (PLC) signaling, which links them to G-protein coupled receptor (GPCR) and receptor tyrosine kinase activation pathways. The seven known TRPC subtypes (TRPC1-7) are categorized into two major subgroups based on structural and functional characteristics: TRPC1/4/5 and TRPC3/6/7.

The diacylglycerol (DAG) sensitivity of TRPC channels represents a fundamental activation mechanism that has emerged as a critical regulatory pathway with significant implications for both basic research and drug discovery. DAG is a key second messenger produced through PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), which occurs downstream of various cell surface receptors. While all TRPC channels respond to PLC activation, their specific responses to DAG display remarkable subtype selectivity that has important consequences for channel regulation and function. Understanding these differential responses is essential for researchers investigating calcium signaling and drug development professionals targeting TRPC channels for therapeutic applications.

TRPC Channel Classification and Structural Properties

Structural Organization of TRPC Channels

TRPC channels share a common transmembrane architecture characterized by six transmembrane domains (S1-S6) with cytoplasmic N- and C-termini, and a pore-forming region between S5 and S6 segments. These channels assemble as homo- or heterotetramers to form functional cation channels with varying calcium selectivity. The structural organization includes several conserved domains that mediate channel regulation:

- N-terminal ankyrin repeats: Protein interaction domains that facilitate intermolecular binding

- TRP box motif: A conserved EWKFAR sequence at the proximal C-terminus

- C-terminal coiled-coil domains: Involved in subunit assembly and trafficking

Recent cryo-EM structures have revealed that TRPC channels exhibit an exclusively alpha-helical composition with a two-layer design consisting of a cytoplasmic domain (CTD) layer and a transmembrane domain (TMD) layer. The transmembrane domain structure closely resembles those of TRPM channels and voltage-gated channels, featuring a voltage sensor-like domain connected to the pore domain by an S4-S5 linker. TRPC4 and TRPC5 proteins contain unique ion-binding sites in their voltage sensor-like domains, which may represent regulatory sites for channel modulation [1].

Classification of TRPC Channel Subfamilies

Table 1: Classification and Properties of TRPC Channel Subfamilies

| Subfamily | Channel Members | Structural Features | Calcium Permeability (P₍ₐ/Pₙₐ) | Primary Activation Mechanisms |

|---|---|---|---|---|

| TRPC1 | TRPC1 | 3-4 ankyrin repeats, TRP box | ~1 | PLC activation, mechanical stimulation, store depletion |

| TRPC2 | TRPC2 (pseudogene in humans) | Ankyrin repeats, TRP box | Varies | PLC activation (species-specific) |

| TRPC3/6/7 | TRPC3, TRPC6, TRPC7 | High sequence homology (~70-80%) | TRPC6: ~5; TRPC3: ~1.5; TRPC7: ~2 | DAG direct activation, PLC coupling |

| TRPC4/5 | TRPC4, TRPC5 | Ion-binding sites in VSLD | Moderate | PLC activation, Gi/o proteins, regulated DAG sensitivity |

The TRPC superfamily exhibits distinct patterns of calcium selectivity, with TRPC6 showing notably higher calcium permeability (P₍ₐ/Pₙₐ ≈ 5) compared to TRPC3 (P₍ₐ/Pₙₐ ≈ 1.5) and TRPC7 (P₍ₐ/Pₙₐ ≈ 2). This differential permeability has significant implications for the downstream signaling consequences of channel activation [2]. The TRPC3/6/7 subfamily shares approximately 70-80% amino acid identity, with TRPC3 and TRPC7 being more closely related to each other than to TRPC6. All members of this subfamily are characterized by their direct activation by DAG, representing the prototypical DAG-sensitive TRPC channels [2].

DAG Activation Mechanisms and Regulatory Pathways

Molecular Basis of DAG Sensitivity

The differential sensitivity to diacylglycerol among TRPC channels represents a key functional distinction that dictates their activation profiles and regulatory characteristics. TRPC3, TRPC6, and TRPC7 channels are directly activated by DAG through a PKC-independent mechanism that involves direct binding of DAG to specific sites on the channel proteins. This direct gating mechanism allows for rapid and specific channel activation following receptor-induced PLC stimulation. In contrast, TRPC4 and TRPC5 channels exhibit a more complex relationship with DAG, historically considered DAG-insensitive, but recent evidence has revealed a sophisticated regulatory mechanism involving NHERF protein interactions.

The discovery that NHERF proteins (NHERF1 and NHERF2) dynamically regulate DAG sensitivity of TRPC4 and TRPC5 channels has fundamentally advanced our understanding of TRPC channel modulation. These scaffolding proteins bind to the C-terminus of TRPC4/5 channels and suppress their DAG sensitivity. Upon dissociation of NHERF proteins, TRPC4 and TRPC5 channels gain DAG sensitivity, suggesting that all TRPC channels may potentially respond to DAG under appropriate regulatory conditions [3]. This regulatory mechanism represents a sophisticated control system that allows cells to fine-tune TRPC channel responses based on contextual needs.

PKC-Mediated Feedback Regulation

A critical aspect of DAG signaling in TRPC channel regulation involves protein kinase C (PKC)-mediated feedback inhibition. DAG activates PKC, which in turn phosphorylates TRPC channels, leading to channel inhibition. This regulatory mechanism applies to all TRPC subtypes but has particularly significant consequences for TRPC3/6/7 channels, which are directly activated by DAG. The PKC-mediated phosphorylation establishes a negative feedback loop that limits the duration and intensity of TRPC channel activation following receptor stimulation [4] [5].

Table 2: DAG and PKC Regulation Across TRPC Channel Subtypes

| TRPC Channel | Response to DAG | PKC Dependence | Effect of PKC Activation | Effect of PKC Inhibition |

|---|---|---|---|---|

| TRPC3 | Direct activation (OAG-responsive) | PKC-independent activation | Blocks channel activation | Enhances and prolongs activation |

| TRPC6 | Direct activation (OAG-responsive) | PKC-independent activation | Blocks channel activation | Enhances and prolongs activation |

| TRPC7 | Direct activation (OAG-responsive) | PKC-independent activation | Blocks channel activation | Enhances and prolongs activation |

| TRPC4 | Indirect regulation (NHERF-dependent) | PKC-dependent inhibition | Prevents channel activation | Enables channel activation |

| TRPC5 | Indirect regulation (NHERF-dependent) | PKC-dependent inhibition | Prevents channel activation | Enables channel activation |

| TRPC1 | Context-dependent | Modulated by PKC | Variable inhibition | Context-dependent enhancement |

The interplay between DAG-mediated activation and PKC-mediated inhibition creates a temporal signaling system that allows for precise control of calcium entry and subsequent cellular responses. Experimental evidence demonstrates that PKC activation completely blocks TRPC3 channel activation in response to OAG (a membrane-permeant DAG analog), and this blockade is reversed by PKC inhibitors [4] [5]. Similarly, TRPC5 channel activation is prevented by OAG application or elevated endogenous DAG in a PKC-dependent manner [5].

Visualization of DAG-sensitive TRPC Channel Signaling Pathways

DAG-sensitive TRPC Channel Signaling Pathways: This diagram illustrates the complex regulatory mechanisms governing TRPC channel activation through diacylglycerol (DAG) signaling pathways, highlighting the differential responses of TRPC subfamilies and the PKC-mediated feedback inhibition common to all TRPC channels.

The signaling pathway illustrates how GPCR activation leads to PLC-mediated hydrolysis of PIP₂, generating two key second messengers: DAG and IP₃. While TRPC3/6/7 channels are directly activated by DAG, TRPC4/5 channels exhibit regulated DAG sensitivity controlled by NHERF protein interactions. All TRPC channels are subject to PKC-mediated feedback inhibition, creating a balanced regulatory system. The resulting calcium influx through these channels activates diverse downstream signaling pathways that influence cellular processes ranging from gene expression to metabolic regulation.

Experimental Approaches for Studying DAG-Sensitive TRPC Channels

Methodologies for Assessing DAG Sensitivity

The investigation of DAG-sensitive TRPC channels requires a multidisciplinary approach combining molecular biology, electrophysiology, and calcium imaging techniques. Below are detailed protocols for key experimental methodologies used to characterize DAG-mediated TRPC channel activation:

Intracellular Calcium Measurement Using Fluorometric Imaging

- Cell Preparation: Culture TRPC-transfected HEK293 cells or endogenous TRPC-expressing cells (e.g., DT40 B cells) on glass coverslips until 70-80% confluent

- Dye Loading: Incubate cells with 2-5 μM Fura-2 AM or Fluo-4 AM in physiological salt solution for 30-45 minutes at room temperature protected from light

- Baseline Recording: Measure baseline fluorescence (Fura-2: 340/380 nm excitation, 510 nm emission; Fluo-4: 494 nm excitation, 516 nm emission) for 1-2 minutes

- Stimulus Application: Apply DAG analog (OAG, 50-100 μM) or receptor agonist (carbachol, 100 μM for muscarinic receptors) while continuously recording fluorescence

- Data Analysis: Calculate Δ[Ca²⁺]ᵢ using standard calibration methods; compare peak responses between experimental conditions

- Validation: Confirm TRPC specificity using channel inhibitors (Pico145 for TRPC1/4/5, SAR7334 for TRPC3/6/7) or genetic approaches (siRNA, knockout cells)

Whole-Cell Patch-Clamp Electrophysiology

- Solution Preparation: Prepare extracellular solution (in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 glucose, 10 HEPES, pH 7.4) and intracellular pipette solution (in mM: 120 Cs-aspartate, 10 CsCl, 10 HEPES, 5 EGTA, 3.5 CaCl₂, 1 MgCl₂, pH 7.2)

- Cell Preparation: Plate cells at low density (30-50%) on glass coverslips 12-48 hours before recording

- Recording Configuration: Establish whole-cell configuration with 3-5 MΩ resistance borosilicate glass pipettes

- Stimulus Application: Apply OAG (50-100 μM) via perfusion system after obtaining stable baseline (typically -60 mV holding potential)

- Voltage Protocol: Apply ramp pulses from -100 mV to +100 mV over 500 ms to record current-voltage relationships

- Data Analysis: Quantify current density (pA/pF) at -80 mV and +80 mV; determine reversal potential and rectification properties

Pharmacological Characterization Approaches

Comprehensive pharmacological profiling is essential for understanding TRPC channel function and developing therapeutic agents:

Inhibitor Sensitivity Profiling

- TRPC1/4/5 Inhibition: Apply Pico145 (0.1 nM-1 μM) to assess potency and specificity for TRPC1/4/5 channels

- TRPC3/6/7 Inhibition: Use this compound (IC₅₀: TRPC6=9.5 nM, TRPC3=282 nM, TRPC7=226 nM) to characterize TRPC3/6/7-mediated responses [6]

- PKC Modulation: Employ PKC inhibitors (GF109203X, 1-10 μM; calphostin C, 100-500 nM) to assess PKC-dependent regulation

- DAG Kinase/Lipase Inhibition: Use R59949 (DAG kinase inhibitor, 10-50 μM) or RHC80267 (DAG lipase inhibitor, 10-50 μM) to elevate endogenous DAG levels

Concentration-Response Analysis

- Prepare serial dilutions of DAG analogs (OAG, SAG) from 0.1 μM to 300 μM

- Apply increasing concentrations cumulatively or in randomized order with washout periods

- Fit data to Hill equation to determine EC₅₀ values for activation

- Compare potency and efficacy across TRPC subtypes

Quantitative Comparison of DAG-Sensitive TRPC Channels

Table 3: Comprehensive Pharmacological Profile of DAG-Sensitive TRPC Channels

| Parameter | TRPC3 | TRPC6 | TRPC7 | TRPC4 | TRPC5 |

|---|---|---|---|---|---|

| DAG Activation (EC₅₀) | ~7-50 μM (OAG) | ~5-30 μM (OAG) | ~10-60 μM (OAG) | NHERF-dependent | NHERF-dependent |

| Calcium Permeability (P₍ₐ/Pₙₐ) | 1.5 | 5.0 | 2.0 | Moderate | Moderate |

| This compound Sensitivity (IC₅₀) | 282 nM | 9.5 nM | 226 nM | Not affected | Not affected |

| PKC Inhibition | Strong | Strong | Strong | Moderate | Moderate |

| NHERF Regulation | No | No | No | Yes | Yes |

| Expression Profile | Brain, heart, ovary | Brain, lung, kidney | Brain, spleen | Brain, endothelium | Brain, neurons |

| Physiological Roles | Neuronal signaling, cardiac hypertrophy | Synaptic plasticity, pulmonary hypertension | Immune function, neuronal excitability | Endothelial function, anxiety behaviors | Neuronal development, innate fear |

The quantitative data reveal the differential pharmacology of TRPC channels, with TRPC6 showing exceptional sensitivity to the inhibitor this compound (IC₅₀ = 9.5 nM) compared to TRPC3 (IC₅₀ = 282 nM) and TRPC7 (IC₅₀ = 226 nM) [6]. This selectivity profile makes this compound a valuable tool compound for distinguishing TRPC6-mediated responses in experimental systems. The calcium permeability data further highlight the functional specialization among TRPC channels, with TRPC6 exhibiting the highest calcium selectivity (P₍ₐ/Pₙₐ = 5), consistent with its proposed role in processes requiring precise calcium signaling such as synaptic plasticity and vascular regulation.

Therapeutic Implications and Drug Development

TRPC Channels in Disease Pathophysiology

DAG-sensitive TRPC channels are implicated in numerous disease processes, making them attractive targets for therapeutic intervention:

Cardiovascular Diseases TRPC channels, particularly TRPC1, TRPC3, and TRPC6, play significant roles in cardiac hypertrophy and vascular pathology. In response to pathological stress or hypertrophic agonists, GPCR activation stimulates PLC-mediated DAG production, which activates TRPC3/6 channels. The resulting calcium influx activates the calcineurin/NFAT pathway, leading to pathological gene expression and cardiac remodeling [7] [1]. TRPC3 upregulation has been documented in atrial fibrillation patients, where it promotes fibroblast formation and AF susceptibility. Inhibition of TRPC3 channels reduces fibroblast accumulation and AF susceptibility, suggesting therapeutic potential [7].

Neurological Disorders TRPC6 channels are highly expressed in hippocampal neurons and play crucial roles in synaptic development and memory formation. TRPC6 activation promotes synapse enlargement through CaMKIV/CREB signaling pathways and enhances cognitive function in animal models [2]. Notably, TRPC6 mRNA levels are reduced in blood cells from Alzheimer's disease patients, and TRPC6 overexpression rescues synaptic deficits in AD mouse models, suggesting neuroprotective potential [2]. The competitive relationship between TRPC6 and NMDA receptors provides a mechanism for TRPC6-mediated protection against excitotoxicity, further supporting its therapeutic relevance.

Pulmonary Hypertension TRPC6 channels contribute to hypoxic pulmonary vasoconstriction (HPV) and pulmonary hypertension pathogenesis. This compound, a potent TRPC6 inhibitor, suppresses acute HPV in isolated perfused mouse lungs, demonstrating the channel's functional importance in pulmonary vascular regulation [6]. The high potency of this compound against TRPC6 (IC₅₀ = 7.9 nM in patch-clamp experiments) combined with its favorable pharmacokinetic properties support its potential as a therapeutic agent for pulmonary hypertension.

Visualization of TRPC Channel Roles in Disease Pathways

TRPC Channels in Disease Pathophysiology: This diagram illustrates the involvement of DAG-sensitive TRPC channels in major disease processes, highlighting their roles in cardiovascular pathology through calcineurin/NFAT signaling and in neurological function through synaptic regulation, along with potential therapeutic intervention points.

The disease pathway visualization illustrates how pathological stimuli activate TRPC channels through GPCR-PLC-DAG signaling cascades, leading to disease-specific outcomes. In cardiovascular disorders, TRPC1/3/6 activation drives maladaptive remodeling through calcineurin/NFAT signaling, while in neurological contexts, TRPC6 supports synaptic function and counteracts neurodegenerative processes. TRPC-targeted inhibitors such as this compound and Pico145 represent promising therapeutic approaches for interrupting these disease mechanisms at the channel level.

Conclusion and Future Perspectives

The study of DAG-sensitive TRPC channels continues to evolve with ongoing research illuminating novel regulatory mechanisms and therapeutic opportunities. The recent discovery of NHERF-dependent regulation of TRPC4/5 channels has expanded our understanding beyond the traditional dichotomy of DAG-sensitive versus DAG-insensitive TRPC channels, revealing a more nuanced regulatory landscape. Future research directions should focus on several key areas:

First, the structural basis of DAG binding and gating mechanisms in TRPC3/6/7 channels requires further elucidation through high-resolution structural studies. Determining structures of these channels in both closed and DAG-bound states would provide invaluable insights for rational drug design. Second, the physiological and pathophysiological significance of TRPC channel heteromerization remains underexplored, particularly how DAG sensitivity is modulated in heteromeric complexes. Third, the development of subtype-selective modulators with improved pharmacokinetic properties represents a critical frontier for translational research.

The therapeutic targeting of DAG-sensitive TRPC channels holds significant promise for multiple disease areas, with TRPC6 emerging as a particularly attractive target for neurodegenerative disorders, pulmonary hypertension, and renal diseases. The ongoing refinement of tool compounds like this compound and the development of clinical candidates will ultimately determine the translational potential of TRPC channel modulation. As our understanding of these complex channels continues to grow, so too will our ability to harness their therapeutic potential for human health benefit.

References

- 1. Transient Receptor Potential Canonical Channels in... [journals.lww.com]

- 2. Role of Neuronal TRPC 6 Channels in Synapse Development, Memory... [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Roles of Diacylglycerol-Sensitive TRPC4/5 ... [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of canonical transient receptor potential (TRPC ... [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Canonical Transient Receptor Potential ... [sciencedirect.com]

- 6. Discovery and pharmacological characterization of a novel ... [pubmed.ncbi.nlm.nih.gov]

- 7. - Wikipedia TRPC [en.wikipedia.org]

SAR7334 in vitro protocol calcium influx assay

SAR7334 and Calcium Influx Assay Overview

This compound is a potent and selective inhibitor of TRPC6, and also targets TRPC3 and TRPC7 channels, which are non-selective cation channels that allow calcium entry into cells [1]. Calcium influx assays measure the real-time change in intracellular calcium concentration ( \Delta[Ca^{2+}]_i ) following cell stimulation, which is a key indicator of ion channel activity.

The core principle involves stimulating cells to activate calcium-permeable channels (e.g., via a receptor agonist or store depletion with thapsigargin), and measuring the resulting calcium influx in the presence or absence of the inhibitor (this compound). The inhibition of this calcium signal by this compound indicates its potency [2] [1].

General Calcium Influx Assay Protocol

Here is a generalized protocol synthesizing common methods from the search results, which you can adapt for this compound.

Key Experimental Parameters Table

| Parameter | Recommendation / Common Practice |

|---|---|

| Cell Models | RBL-2H3 mast cells [1]; A549 cells (TRPA1 studies) [3]; Primary neuronal cultures [2]; Primary T cells [4]. |

| Cell Plating | Plate 50,000-80,000 cells/well in 96-well plates [2]. |

| Dye Loading | Use 2-4 µM Fluo-4 AM or similar (e.g., Indo-1) in assay buffer; incubate 30-60 min at 37°C [2] [1]. |

| Compound Prep | Pre-incubate this compound for 15-30 min before stimulation [1]. Use DMSO for stock solution; keep final [DMSO] low (e.g., ≤0.1%). |

| Stimulation | Use channel-specific agonist (e.g., OAG for TRPC) or Thapsigargin (1 µM) for CRAC channels [1]. |

| Instrumentation | Fluorescence microplate reader (FlexStation 3) capable of kinetic reads and compound injection [2]. |

| Data Analysis | Measure peak fluorescence intensity or calculate ( \Delta F/F_0 ). Fit dose-response curves to determine IC₅₀ [1]. |

Workflow Diagram

Detailed Procedure

- Cell Preparation and Plating: Culture your chosen cell line (e.g., RBL-2H3, A549, or a cell line overexpressing the target TRPC channel). Harvest and plate cells into poly-D-lysine-coated, black-walled, clear-bottom 96-well plates at a density of approximately 50,000–80,000 cells per well. Allow cells to adhere overnight [2].

- Dye Loading: On the day of the assay, prepare a working solution of a calcium-sensitive dye, such as Fluo-4 AM or Indo-1, in assay buffer. Remove the cell culture medium and add the dye solution to each well. Incubate the plate for 30–60 minutes at 37°C in the dark [2] [1].

- Compound Preparation and Incubation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant and low (e.g., 0.1% or less). After dye loading, remove the dye solution, add the compound solutions to the wells, and pre-incubate for 15–30 minutes at room temperature or 37°C [1].

- Calcium Influx Measurement and Stimulation: Place the plate in a fluorescence-compatible microplate reader (e.g., FlexStation 3) equipped with liquid handling capability for compound injection. Set the instrument to excite Fluo-4 at 490 nm and measure emission at 525 nm. First, establish a baseline by reading the plate for 1-2 minutes. Then, automatically inject a stimulus (e.g., 1 µM thapsigargin or a specific channel agonist) into each well and continue reading for an additional 10-15 minutes to capture the calcium response [2] [1].

- Data Analysis: Export the kinetic fluorescence data. For each well, calculate the maximum fluorescence intensity post-stimulation or the area under the curve (AUC). Normalize the data to the vehicle control (0% inhibition) and baseline or unstimulated control (100% inhibition). Plot the normalized response against the logarithm of the this compound concentration and fit the data with a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀) [1].

Critical Considerations for Protocol Optimization

- Cell Model Selection: The choice of cell model is crucial. Results can vary significantly between cell types (e.g., RBL-2H3, primary neurons, T cells) due to differences in endogenous channel expression, accessory proteins, and signaling machinery [2] [4] [5].

- Dye and Instrument Selection: Ratiometric dyes like Indo-1 are less sensitive to artifacts from dye loading or well-to-well variation. Ensure your detection instrument (microscope, plate reader, cytometer) is calibrated for real-time kinetic measurements and has appropriate temperature control [4] [2].

- Controls are Essential: Always include both positive and negative controls. A vehicle control (DMSO) defines 0% inhibition, while a control with a known high-affinity blocker or unstimulated cells defines 100% inhibition [1].

- Mechanism of Stimulation: The method used to induce calcium influx (receptor-mediated, passive store depletion with thapsigargin, or direct channel activation) can influence the potency and effect of an inhibitor, as it engages different upstream signaling components [6] [1].

References

- 1. Structure-activity relationship study and discovery of indazole... [pmc.ncbi.nlm.nih.gov]

- 2. Flux Calcium for Neurotoxicity & Drug... | Molecular Devices Assay [moleculardevices.com]

- 3. -free optical detection of Label ion calcium in cell-derived... influx [pubs.rsc.org]

- 4. Analysis of T-cell Receptor-Induced Calcium in Primary Murine... Influx [jove.com]

- 5. Extracellular Calcium Influx Pathways in Astrocyte Calcium ... [pmc.ncbi.nlm.nih.gov]

- 6. Calcium influx pathways in breast cancer: opportunities for ... [pmc.ncbi.nlm.nih.gov]

SAR7334 & Fluo-4 AM: Application Notes & Protocols for Intracellular Ca²⁺ Measurement

1. Introduction Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC3 and TRPC6, are critical regulators of calcium homeostasis in various cell types, including vascular smooth muscle cells (VSMCs). Their dysregulation is implicated in pathophysiological conditions like peripheral artery disease (PAD) [1]. SAR7334 is a potent inhibitor of TRPC3 and TRPC6 channels, facilitating VSMC differentiation and improving blood flow recovery in models of hind-limb ischemia [1]. Measuring intracellular calcium (Ca²⁺) flux using fluorescent indicators like Fluo-4 AM is fundamental to characterizing the pharmacology and mechanism of action of such compounds. This document provides a standardized protocol for using Fluo-4 AM to assess the effects of this compound on intracellular Ca²⁺ in relevant cell models.

2. Materials

- Cell Model: HEK293 cells transfected with human TRPC3, TRPC6, or TRPC7; or primary mouse aortic VSMCs [1].

- Compounds:

- This compound: A selective TRPC3/6 inhibitor. Prepare a stock solution in DMSO and further dilute in assay buffer.

- Positive Control Agonists: Carbachol (for TRPC3/6) or Adenosine trisphosphate (ATP) [1].

- Fluorescent Dye: Fluo-4 AM ester (Thermo Fisher Scientific) [2].

- Assay Buffers: Hepes-buffered salt solution (HBSS) or a physiological salt solution [1] [2].

3. Methods: Experimental Protocols

3.1. Cell Culture and Preparation

- Culture HEK293 or HeLa cells and transfect with plasmids encoding TRPC3, TRPC6, or empty vector as a control [1].

- Isolate primary Vascular Smooth Muscle Cells (VSMCs) from mouse aorta via enzymatic digestion with collagenase and elastase, using cells between passages 3-7 [1].

- Plate cells on appropriate cultureware (e.g., 96-well plates for high-throughput, glass coverslips for imaging) 24-48 hours before the experiment.

3.2. Fluo-4 AM Loading

- Prepare a 2-5 μM Fluo-4 AM working solution in HBSS or a compatible physiological buffer, containing 0.02% Pluronic F-127 to aid dye dispersion [1] [2].

- Replace the cell culture medium with the Fluo-4 AM working solution.

- Incubate for 20-45 minutes at room temperature, protected from light [1] [2].

- Remove the loading solution and wash the cells three times with a fresh, dye-free buffer to remove extracellular Fluo-4 AM. Allow a further 15-30 minutes for complete de-esterification of the AM ester before measurements [2].

3.3. Intracellular Ca²⁺ Measurement Calcium measurements can be performed using a fluorescent plate reader (for high-throughput screening) or a dedicated video imaging system.

- Pharmacological Inhibition: Pre-treat cells with this compound (e.g., 3 μM) or vehicle control for 5-10 minutes before stimulation [1].

- Stimulation and Recording:

- Plate Reader (FDSS/FLIPR): Measure baseline fluorescence for 10-30 seconds, then add a stimulant (e.g., 100 μM ATP or 1-10 μM Carbachol). Record the fluorescence signal for an additional 1-5 minutes. The area under the curve (AUC) after stimulation is a common metric for analysis [1].

- Fluorescence Microscopy: Use a system equipped with a 488 nm excitation laser or filter. Collect emission light at 505-530 nm [2]. Record time-lapse images at a suitable rate (e.g., 1-2 Hz for general kinetics).

4. Data Analysis & Interpretation

- Quantification: Calculate the change in fluorescence (ΔF) from baseline (F₀). Results are often expressed as ΔF/F₀ or the peak ΔF/F₀.

- This compound Effect: A significant reduction in the Ca²⁺ response upon stimulation in this compound-pre-treated cells, compared to vehicle control, indicates effective TRPC3/6 channel inhibition.

- Specificity: The effect of this compound should be absent in TRPC6-knockout models or cells expressing non-sensitive channels (e.g., TRPC7), confirming its selectivity [1].

5. Experimental Workflow & Signaling Pathway The following diagrams, created with Graphviz, illustrate the core experimental workflow and the underlying signaling pathway investigated in this protocol.

This workflow outlines the sequential steps for preparing and running the assay, from cell culture to data analysis.

This pathway illustrates the mechanism: this compound inhibits agonist-induced TRPC3/6 channel opening, thereby reducing calcium influx and its downstream effects. 6. Summary Tables of Key Parameters

Table 1: Key Reagents and Solutions

| Reagent / Solution | Composition / Description | Source / Reference |

|---|---|---|

| This compound | TRPC3/6 inhibitor; prepare stock in DMSO | [1] |

| Fluo-4 AM | 2-5 μM in buffer with 0.02% Pluronic F-127 | Thermo Fisher [2] |

| HBSS Buffer | 137 mM NaCl, 5.6 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4 | [1] |

| Physiological Buffer | 125 mM NaCl, 4.75 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 30 mM HEPES, 10 mM glucose, 50 mM taurine, 2 mM CaCl₂, pH 7.4 | [2] |

| Agonists | ATP (100 μM), Carbachol (1-100 μM) | [1] |

Table 2: Instrumentation Settings for Ca²⁺ Imaging

| Parameter | Plate Reader (FDSS) | Confocal Microscopy |

|---|---|---|

| Excitation | 480-490 nm | 488 nm laser line [2] |

| Emission | 510-540 nm | 505-530 nm [2] |

| Dye Loading | 45 min, room temp [1] | 20 min, room temp [2] |

| Recording Rate | 1-10 Hz (kinetics) | 400 Hz (e.g., for Ca²⁺ sparks) [2] |

| Data Metric | Area Under the Curve (AUC), Peak ΔF/F₀ | Peak ΔF/F₀, Spark frequency [1] [2] |

References

Comprehensive Application Notes and Protocols for Studying TRPC6 Channels with SAR7334 Using Whole-Cell Patch-Clamp Technique

Introduction to SAR7334 and Its Pharmacological Profile

This compound is a novel, highly potent inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, which has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of this cation channel. Discovered through systematic screening of a compound library, this compound demonstrates nanomolar potency against TRPC6-mediated calcium influx, with a half-maximal inhibitory concentration (IC50) of 9.5 nM in calcium imaging assays and 7.9 nM in whole-cell patch-clamp experiments [1] [2]. This level of potency makes it significantly more effective than earlier TRPC6 inhibitors such as SKF96365 and econazole, which suffered from poor selectivity and limited utility for in vivo studies. The compound exhibits a favorable pharmacokinetic profile suitable for chronic oral administration, opening new opportunities for investigating TRPC6 channel function in both acute and long-term experimental settings [1].